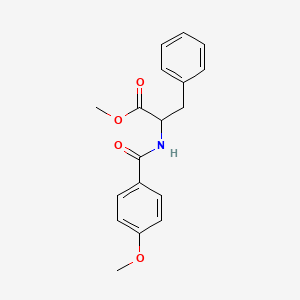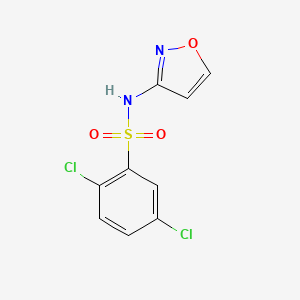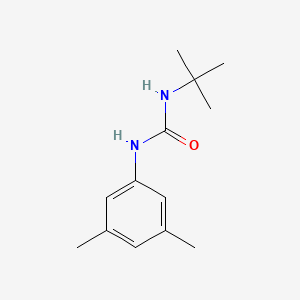
methyl N-(4-methoxybenzoyl)phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(4-methoxybenzoyl)phenylalaninate, also known as methyl 4-(methoxycarbonyl)phenylalaninate, is a chemical compound that is widely used in scientific research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis and other biochemical processes in the body. This compound is synthesized using a specific method and has several applications in scientific research.
Mechanism of Action
The mechanism of action of methyl N-(4-methoxybenzoyl)phenylalaninate N-(4-methoxybenzoyl)phenylalaninate involves its interaction with enzymes that are involved in the breakdown of proteins. It is hydrolyzed by carboxypeptidases and aminopeptidases, which cleave the ester bond between the this compound group and the phenylalanine residue, releasing methanol and N-(4-methoxybenzoyl)phenylalanine.
Biochemical and physiological effects:
This compound has several biochemical and physiological effects. It is a substrate for enzymes involved in the breakdown of proteins, and its hydrolysis results in the release of methanol and N-(4-methoxybenzoyl)phenylalanine. It is also used as a precursor for the synthesis of various peptides and proteins.
Advantages and Limitations for Lab Experiments
Methyl N-(4-methoxybenzoyl)phenylalaninate has several advantages and limitations for lab experiments. Its specific synthesis method allows for high purity and yield, making it suitable for various biochemical and physiological studies. However, its use is limited to in vitro experiments, as it is not suitable for in vivo studies due to its potential toxicity.
Future Directions
There are several future directions for the use of methyl N-(4-methoxybenzoyl)phenylalaninate N-(4-methoxybenzoyl)phenylalaninate in scientific research. Its use as a substrate for enzymes involved in the breakdown of proteins can be further explored, and its potential as a precursor for the synthesis of various peptides and proteins can be investigated. Its toxicity can also be further studied, and its potential use as a drug or therapeutic agent can be explored.
Conclusion:
This compound is a chemical compound that has several applications in scientific research. Its specific synthesis method allows for high purity and yield, making it suitable for various biochemical and physiological studies. Its use as a substrate for enzymes involved in the breakdown of proteins and as a precursor for the synthesis of various peptides and proteins can be further explored. Its potential as a drug or therapeutic agent can also be investigated.
Synthesis Methods
Methyl N-(4-methoxybenzoyl)phenylalaninate is synthesized using a specific method that involves the reaction between 4-methoxybenzoyl chloride and N-methyl N-(4-methoxybenzoyl)phenylalaninate-L-phenylalanine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which acts as a catalyst. The product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Methyl N-(4-methoxybenzoyl)phenylalaninate has several applications in scientific research. It is used as a substrate for enzymes such as carboxypeptidases and aminopeptidases, which are involved in the breakdown of proteins. It is also used as a precursor for the synthesis of various peptides and proteins.
properties
IUPAC Name |
methyl 2-[(4-methoxybenzoyl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-22-15-10-8-14(9-11-15)17(20)19-16(18(21)23-2)12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSCIMVFGXCPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate](/img/structure/B5342954.png)

methanone](/img/structure/B5342963.png)
![3-[4-(1-adamantyl)piperazin-1-yl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B5342970.png)

![N'-[(5-chloro-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5342976.png)

![2-[3-(2-benzyl-4-morpholinyl)-3-oxopropyl]-1-isoindolinone](/img/structure/B5342991.png)
![N-(5-chloro-2-methoxybenzyl)-N-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5342994.png)
![2-[(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5342999.png)
![5-[4-(2-furoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5343011.png)


![4-[2-(3-pyrrolidinyl)benzoyl]-1-piperazinecarboxamide hydrochloride](/img/structure/B5343040.png)